5-Iodo-2-methyl-N-phenylbenzamide

Description

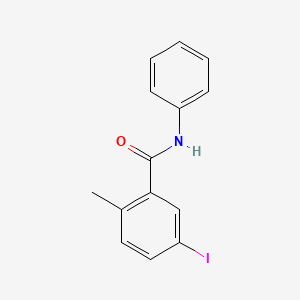

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12INO |

|---|---|

Molecular Weight |

337.15 g/mol |

IUPAC Name |

5-iodo-2-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |

InChI Key |

SLDKRHZCUXBDEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of 5 Iodo 2 Methyl N Phenylbenzamide

Amide Bond Formation Methodologies for N-Phenylbenzamides

Enzymatic and Biocatalytic Approaches to Amide Synthesis

The use of enzymes and biocatalysts in chemical manufacturing is a rapidly advancing field, offering green and highly selective alternatives to traditional synthetic methods. manchester.ac.uk While specific literature on the enzymatic synthesis of 5-Iodo-2-methyl-N-phenylbenzamide is not extensively detailed, the general principles of biocatalytic amide formation are applicable. These methods primarily utilize enzymes such as lipases, proteases, or specially engineered amide bond synthetases. manchester.ac.uk

Hydrolase enzymes like lipases can be employed in reverse, catalyzing the formation of an amide bond from a carboxylic acid (or its ester) and an amine, typically in non-aqueous solvents to shift the equilibrium towards synthesis. For the synthesis of this compound, this would involve the reaction between 5-iodo-2-methylbenzoic acid (or an activated ester derivative) and aniline (B41778), catalyzed by an appropriate lipase.

More advanced approaches involve ATP-dependent ligases, which can form amide bonds with high efficiency and specificity in aqueous media. manchester.ac.uk These enzymes overcome the thermodynamic hurdles of amide synthesis by coupling the reaction to ATP hydrolysis. The development of robust amide bond synthetases and other specialized ligases continues to expand the toolkit for creating complex amides, potentially including halogenated N-phenylbenzamides. manchester.ac.uk

Table 1: Overview of Potential Biocatalytic Methods for Amide Synthesis

| Enzyme Class | General Reaction | Advantages | Challenges for this compound |

| Lipases/Proteases | R-COOH + R'-NH₂ ⇌ R-CONH-R' + H₂O | Readily available, broad substrate scope | Requires non-aqueous media, equilibrium-driven |

| Nitrile Hydratases | R-CN + H₂O → R-CONH₂ | Mild conditions | Limited to primary amides, not directly applicable |

| Amide Bond Synthetases (ABS) | R-COOH + R'-NH₂ + ATP → R-CONH-R' + AMP + PPi | High specificity, aqueous media | Enzyme engineering may be needed for specific substrates |

| ATP-Grasp Ligases | Carboxylate + Amine + ATP → Amide + ADP + Pi | Broad amine scope | Substrate specificity for the carboxylate component |

Convergent and Linear Synthesis Pathways for this compound

The construction of a molecule like this compound can be approached through either a linear or a convergent synthesis strategy. Each pathway presents distinct advantages and disadvantages in terms of efficiency, yield, and ease of purification.

Figure 1: Comparison of Linear vs. Convergent Synthesis Pathways

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time. While specific optimization data for this exact compound is scarce, valuable insights can be drawn from the synthesis of related N-phenylbenzamide derivatives. nih.govresearchgate.net

The crucial amidation step, coupling an activated carboxylic acid with an amine, can be influenced by several factors. The choice of coupling agent for the carboxylic acid and the base used to scavenge the acid byproduct are critical.

Table 2: Illustrative Optimization of a Generic N-Phenylbenzamide Synthesis

| Entry | Solvent | Catalyst/Coupling Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | HCl | Room Temp | 8 | 70 |

| 2 | Ethanol | HCl | Reflux | 2 | 85 |

| 3 | DMSO | HCl | 100 | 2 | 72 |

| 4 | Methanol | HCl | Reflux | 3 | 80 |

| 5 | Ethanol | H₃PO₄ | Reflux | 2 | 70 |

| 6 | Ethanol | CH₃COOH | Reflux | 4 | 80 |

This table is illustrative and based on the synthesis of related imidazole-based N-phenylbenzamide derivatives, demonstrating common optimization parameters. nih.gov

For the synthesis of halogenated benzamides, palladium-catalyzed coupling reactions are also a common strategy, though they can sometimes lead to undesired side products. publish.csiro.au The purification of the final product is also a critical step. A patent for the synthesis of the precursor 5-iodo-2-methylbenzoic acid highlights that crystallization is an effective method for purification, with temperature control being a key factor in maximizing the recovery of the product. google.com For instance, cooling the reaction mixture can precipitate the crystalline product, which can then be isolated by filtration. google.com

Advanced Spectroscopic and Crystallographic Characterization of 5 Iodo 2 Methyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of 5-Iodo-2-methyl-N-phenylbenzamide provide foundational information for its structural confirmation. Based on data from analogous compounds, the expected chemical shifts can be predicted. For a closely related compound, 2-methyl-N-phenylbenzamide, the ¹H NMR spectrum in d6-DMSO shows characteristic signals for the aromatic protons and the methyl group. rsc.org The introduction of an iodine atom at the 5-position of the benzoyl ring in this compound would influence the chemical shifts of the adjacent protons due to its electronic effects.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| NH | ~10.2 | Singlet |

| Aromatic CH | 7.0-8.0 | Multiplet |

| CH₃ | ~2.4 | Singlet |

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~167 |

| Aromatic C | 120-140 |

| C-I | ~90-100 |

| CH₃ | ~20 |

The precise chemical shifts are sensitive to the solvent used and the concentration of the sample. The data presented are typical for this class of compounds.

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the aromatic rings. For instance, correlations would be expected between the protons on the N-phenyl ring and between the protons on the 5-iodo-2-methylbenzoyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the carbon signals of the aromatic rings and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbons attached to the iodine and methyl groups, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the trans or cis conformation of the amide bond and to establish the relative orientation of the two aromatic rings.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide functionality. For the related compound 2-iodo-N-phenylbenzamide, the N-H stretching vibration appears at 3235 cm⁻¹, and the carbonyl (C=O) stretching vibration is observed at 1646 cm⁻¹. nih.gov

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3235 |

| C-H (aromatic) | Stretching | ~3040 |

| C=O | Stretching | ~1646 |

| C=C (aromatic) | Stretching | 1500-1600 |

| N-H | Bending | ~1597 |

| C-I | Stretching | 500-600 |

These vibrational frequencies provide a diagnostic fingerprint for the presence of the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of this compound (C₁₄H₁₂INO) is 337.16 g/mol . hoffmanchemicals.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 337. The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment Ion |

| 337 | [C₁₄H₁₂INO]⁺ (Molecular Ion) |

| 245 | [C₇H₅IO]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 92 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

The presence of iodine would also give rise to a characteristic isotopic pattern.

Single Crystal X-ray Diffraction (SCXRD) and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While the specific crystal structure of this compound is not publicly available, the analysis of the closely related 2-iodo-N-phenylbenzamide provides valuable insights. nih.govnih.gov

In 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly orthogonal to each other. nih.gov A similar conformation can be expected for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking Interactions

A detailed analysis of the intermolecular forces governing the crystal packing of this compound would require precise information on bond lengths, angles, and distances between interacting atoms.

Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor group suggests the formation of N-H···O hydrogen bonds. The specific geometry (D-H···A distance and angle) and the resulting supramolecular motifs (e.g., chains, dimers) are unknown.

Halogen Bonding: The iodine atom is a potential halogen bond donor. Interactions of the type C-I···O or C-I···π with neighboring molecules are plausible but cannot be confirmed or quantified without crystallographic data.

π-π Stacking Interactions: The two aromatic rings (the iodinated methylphenyl ring and the N-phenyl ring) could engage in π-π stacking. The nature of this stacking (e.g., face-to-face, offset) and the key parameters, such as the centroid-to-centroid distance and interplanar angle, are yet to be determined.

Conformational Preferences in the Solid State

The solid-state conformation of this compound is defined by the torsion angles between the constituent parts of the molecule. Of particular interest are the dihedral angles between the two aromatic rings and the amide plane. These angles would reveal the degree of planarity or twist in the molecule, which is influenced by both intramolecular steric effects (e.g., from the 2-methyl group) and the demands of efficient crystal packing. Without experimental data, no definitive statement can be made about the preferred conformation.

While specific computational and theoretical research focused exclusively on this compound is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining established computational methodologies and drawing parallels from studies on structurally analogous compounds, such as 2-iodo-N-phenylbenzamide. This article outlines the theoretical approaches used to investigate the chemical properties of this compound.

Computational and Theoretical Chemical Investigations of 5 Iodo 2 Methyl N Phenylbenzamide

Computational chemistry provides powerful tools for exploring the molecular properties of compounds like 5-Iodo-2-methyl-N-phenylbenzamide from a theoretical standpoint. These methods allow for the detailed investigation of structure, electronics, and reactivity.

Chemical Reactivity, Transformations, and Derivatization Strategies for 5 Iodo 2 Methyl N Phenylbenzamide

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the aromatic ring for many important synthetic operations, particularly transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. libretexts.orgwikipedia.org

Cross-coupling reactions are fundamental tools for constructing complex molecular architectures, and the aryl iodide in 5-Iodo-2-methyl-N-phenylbenzamide is an excellent substrate for these transformations.

Mizoroki-Heck Reaction : This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst. chemrxiv.org This method allows for the introduction of vinyl groups at the 5-position of the benzamide (B126) core. The choice of ligands and reaction conditions can influence the regioselectivity of the alkene addition. chemrxiv.org

Sonogashira Coupling : As a powerful method for forming C(sp²)-C(sp) bonds, the Sonogashira reaction couples the aryl iodide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a combination of palladium and copper salts and proceeds under mild conditions. wikipedia.org Given the high reactivity of aryl iodides, this compound is expected to readily undergo Sonogashira coupling to produce various alkynyl-substituted benzamides. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne partner. nih.gov

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester. libretexts.org The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of non-toxic and stable organoboron reagents. libretexts.orgnih.gov This reaction has been used to couple complex fragments, including in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors where a substituted phenylbenzamide was attached to a pyrazolopyrimidine core via a Suzuki reaction. acs.org

Ullmann Condensation : The Ullmann condensation involves the copper-promoted coupling of an aryl halide with nucleophiles like alcohols, amines, or thiols to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.org Traditional Ullmann reactions often require high temperatures, but modern methods use soluble copper catalysts that allow for milder conditions. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically forms C-N bonds and is an alternative to palladium-catalyzed aminations. wikipedia.org This makes it a viable method for further functionalizing the 5-position of the title compound.

| Reaction Name | Coupling Partner | Catalyst/Promoter | Bond Formed | Typical Product |

|---|---|---|---|---|

| Mizoroki-Heck | Alkene (e.g., Styrene) | Palladium Complex | C(sp²)-C(sp²) | 5-Vinyl-2-methyl-N-phenylbenzamide derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Palladium Complex & Copper(I) Salt | C(sp²)-C(sp) | 5-Alkynyl-2-methyl-N-phenylbenzamide derivative |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Phenylboronic acid) | Palladium Complex & Base | C(sp²)-C(sp²) | 5-Aryl-2-methyl-N-phenylbenzamide derivative |

| Ullmann Condensation | Alcohol, Amine, or Thiol | Copper Catalyst | C-O, C-N, or C-S | 5-Phenoxy, 5-Anilino, or 5-(Phenylthio)-2-methyl-N-phenylbenzamide derivative |

The carbon-iodine bond can undergo metal-halogen exchange, typically with organolithium or Grignard reagents, to form a new organometallic species. This transforms the electrophilic aryl iodide into a nucleophilic aryl-lithium or aryl-magnesium compound. This intermediate can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce diverse functional groups at the 5-position.

The iodine atom in this compound can be oxidized to a higher valence state, creating hypervalent iodine(III) or iodine(V) reagents. organic-chemistry.org These compounds are valuable as selective and mild oxidizing agents and as precursors for other transformations. nih.gov For example, oxidation of the aryl iodide can yield diaryliodonium salts, which are excellent arylating agents, or (diacetoxyiodo)arene derivatives, which can be used in various oxidative functionalization reactions. nih.gov The synthesis of these hypervalent compounds typically involves oxidation of the aryl iodide followed by ligand exchange.

The amide functional group can act as a directing group in transition metal-catalyzed C-H activation reactions, guiding functionalization to the ortho positions of the benzoyl ring. In this compound, one ortho position is occupied by the methyl group, leaving the C6-H bond as a primary target for directed C-H activation. However, studies on related methyl-substituted N-phenylbenzamides have shown that an ortho-methyl group can exert a steric effect, potentially hindering the ability of the directing group to position the metal catalyst for C-H activation. researchgate.net This interplay between the directing amide and the existing substituents is a key consideration for achieving regioselective functionalization. researchgate.net

Reactions of the Amide Functional Group

The amide linkage itself is a robust functional group but can be transformed under specific conditions.

The N-phenylbenzamide group can be hydrolyzed back to its constituent carboxylic acid and amine under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This pathway involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by proton transfers and elimination, leads to the formation of 5-iodo-2-methylbenzoic acid and aniline (B41778).

Base-Catalyzed Hydrolysis : This mechanism proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses to eject the aniline anion (or its protonated form after workup), yielding the carboxylate salt of 5-iodo-2-methylbenzoic acid.

These hydrolysis reactions provide a route to deconstruct the molecule or to generate the corresponding carboxylic acid for further synthetic manipulations.

Reduction to Amines

The amide functional group in this compound can be completely reduced to a secondary amine, converting the carbonyl group into a methylene (B1212753) (-CH2-) group. This transformation is typically accomplished using powerful hydride-donating reagents, with Lithium Aluminium Hydride (LiAlH4) being the most common and effective choice. masterorganicchemistry.comlibretexts.org The reaction proceeds in an appropriate solvent, such as diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. ucalgary.ca

The mechanism involves the nucleophilic attack of a hydride ion from LiAlH4 on the electrophilic carbonyl carbon of the amide. ucalgary.cachemistrysteps.com This is followed by the formation of a complex with the carbonyl oxygen, which is subsequently eliminated as a metal alkoxide species. The resulting iminium ion intermediate is then rapidly reduced by a second equivalent of hydride to yield the final secondary amine product, 5-iodo-2-methyl-N-(phenylmethyl)benzamine. libretexts.orgucalgary.ca While other reducing agents exist, the high stability of the amide group generally necessitates the use of strong reagents like LiAlH4 for this conversion. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in this compound can undergo further substitution, specifically N-alkylation and N-acylation, to yield tertiary amides and imides, respectively.

N-Alkylation involves the introduction of an alkyl group onto the amide nitrogen. This can be challenging but is achievable through several modern synthetic methods. One approach is the use of alcohols as alkylating agents in the presence of an iron-based catalyst, which proceeds through a "borrowing hydrogen" strategy. researchgate.net Photochemical methods offer another route, enabling the deoxygenative alkylation of secondary amides. nih.gov These advanced techniques provide pathways to synthesize N-alkylated derivatives that are otherwise difficult to obtain through classical methods, which often suffer from poor selectivity. nih.gov

N-Acylation is the process of adding an acyl group to the amide nitrogen, which would convert the benzamide into an N-acylbenzamide, also known as an imide. This reaction is typically performed using a more reactive acylating agent, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a base or a catalyst. tandfonline.combath.ac.uk For instance, reacting this compound with a reagent like acetyl chloride, potentially with a catalyst like iodine, would yield the corresponding N-acetyl derivative. tandfonline.com This transformation changes the electronic and steric properties of the amide linkage significantly.

Intramolecular Cyclization Reactions (e.g., Phenanthridinone formation)

The presence of an iodine atom at the ortho-position to the amide-bearing substituent on one ring, and a C-H bond on the N-phenyl ring, makes this compound an ideal substrate for intramolecular C-C and C-N bond-forming reactions. These cyclizations are powerful tools for constructing complex heterocyclic scaffolds, most notably phenanthridinones.

These reactions are predominantly catalyzed by palladium complexes. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond, followed by an intramolecular C-H activation/arylation step, and finally reductive elimination to release the cyclized product and regenerate the catalyst. This process, a form of direct arylation, creates a new six-membered ring, fusing the two aromatic systems together. Various palladium catalysts and ligands can be employed to optimize the reaction. For example, systems like Pd(t-Bu3P)2 have proven effective for the synthesis of N-H phenanthridinones. nih.gov Alternative methods using other metals, such as indium-mediated cyclizations, have also been developed to synthesize related dihydrobenzo[c]phenanthridinone structures. libretexts.org

| Catalyst/Reagent | Base/Solvent | Product Type | Reference |

|---|---|---|---|

| Pd-PVP nanoparticles | K2CO3 / H2O:DMA | Phenanthridinones | nih.gov |

| Pd(t-Bu3P)2 | KOAc | N-H Phenanthridinones | nih.gov |

| Indium(0) | Ligand/Base-free | Dihydrobenzo[c]phenanthridinones | libretexts.org |

| Pd2(dba)3 / Xantphos | i-PrOH / Et3N | Isoindolin-1-ones | researchgate.net |

Reactivity of the Methyl Substituent (e.g., benzylic functionalization)

The methyl group of this compound is not inert. As a benzylic methyl group, its C-H bonds are significantly weaker and more reactive than those of a typical alkyl group. acs.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzyl (B1604629) radical or benzyl carbocation that forms during a reaction. tandfonline.com This allows for selective functionalization at this position.

Two primary transformations at the benzylic position are halogenation and oxidation:

Benzylic Bromination : Selective bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide. This free-radical reaction proceeds via a stable benzylic radical intermediate, leading to the formation of 5-iodo-2-(bromomethyl)-N-phenylbenzamide. acs.org This product is a versatile intermediate for further nucleophilic substitutions.

Benzylic Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7), can oxidize the benzylic methyl group completely to a carboxylic acid. acs.org This harsh reaction converts the methyl group into a carboxyl group, yielding 4-iodo-2-(N-phenylcarbamoyl)benzoic acid, provided the rest of the molecule can withstand the oxidative conditions.

Strategic Derivatization for Investigating Structure-Reactivity Relationships

Systematic modification, or strategic derivatization, of the this compound structure is a key methodology for investigating structure-reactivity relationships. By altering specific parts of the molecule, chemists can probe how electronic and steric factors influence its chemical behavior.

For example, modifying the substituents on the N-phenyl ring can drastically alter the efficacy of intramolecular cyclization reactions. Introducing electron-donating groups (like methoxy) could enhance the nucleophilicity of the ring, potentially accelerating palladium-catalyzed C-H activation. researchgate.net Conversely, electron-withdrawing groups would be expected to slow this step.

Similarly, derivatization of the benzylic methyl group (e.g., through bromination and subsequent reactions) or the amide nitrogen (via N-alkylation) introduces steric bulk and changes the conformational preferences of the molecule. researchgate.net Studying how these modifications affect reaction rates and product distributions provides fundamental insights into reaction mechanisms and allows for the fine-tuning of the molecule's properties for specific applications, such as in medicinal chemistry or materials science. masterorganicchemistry.com

Advanced Applications in Chemical Synthesis and Research

Role as a Precursor for Complex Organic Molecules

The presence of an iodine atom on the phenyl ring of 5-Iodo-2-methyl-N-phenylbenzamide makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures, including those with significant biological activity.

One of the most prominent applications of structurally similar iodo-N-arylbenzamides is in the synthesis of phenanthridinones. Phenanthridinones are a class of polycyclic aromatic compounds that form the core structure of several bioactive natural products and pharmaceuticals. The synthesis of these complex molecules can be achieved through intramolecular C-H bond activation, a powerful strategy in modern organic synthesis.

For instance, research has demonstrated the palladium-catalyzed cyclization of N-aryl-2-aminopyridines with 2-iodobenzoic acids to yield phenanthridinones. researchgate.net While this example uses a precursor slightly different from this compound, the underlying principle of using an iodo-functionalized benzoyl derivative is directly applicable. The reaction proceeds through the formation of a stable complex with the palladium catalyst, facilitating an intramolecular C-H activation and subsequent cyclization to form the phenanthridinone scaffold. researchgate.net The versatility of this method allows for the synthesis of a broad range of substituted phenanthridinones with high yields. researchgate.netnih.gov

Furthermore, the discovery of 5-substituent-N-arylbenzamide derivatives as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for Parkinson's disease, highlights the importance of this class of compounds in medicinal chemistry. nih.gov The synthesis of these complex inhibitors often involves the strategic modification of the N-arylbenzamide core, where the iodo group in a precursor like this compound would serve as a handle for introducing further molecular complexity through cross-coupling reactions. nih.gov

The following table summarizes representative transformations where iodo-N-arylbenzamide scaffolds are utilized as precursors for complex molecules.

| Precursor Scaffold | Reaction Type | Product Class | Significance |

| 2-Iodo-N-arylbenzamide | Palladium-catalyzed intramolecular C-H activation | Phenanthridinones | Core of bioactive natural products and pharmaceuticals. nih.govnih.gov |

| 5-Substituted-N-arylbenzamide | Various cross-coupling and functionalization reactions | LRRK2 Inhibitors | Potential therapeutics for Parkinson's disease. nih.gov |

| 2-Iodobenzoic acid (related precursor) | Palladium-catalyzed cyclization with N-aryl-2-aminopyridines | Phenanthridinones | Demonstrates the utility of the iodo-benzoyl moiety in complex synthesis. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.